molecular formula C13H8BrN3O6 B12342324 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B12342324
M. Wt: 382.12 g/mol
InChI Key: RDXJAHMAAUPHGM-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a derivative of 3,5-dinitrobenzoic acid (3,5-DNBA), a nitroaromatic compound widely used in pharmaceuticals, coordination chemistry, and cocrystal engineering. The target compound features a 3-bromophenylamino substituent at the 2-position of the benzoic acid backbone, introduced via nucleophilic substitution of 3,5-dinitrobenzoyl chloride (1) with 3-bromoaniline ().

Properties

Molecular Formula

C13H8BrN3O6

Molecular Weight

382.12 g/mol

IUPAC Name

2-(3-bromoanilino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H8BrN3O6/c14-7-2-1-3-8(4-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)

InChI Key

RDXJAHMAAUPHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(3-Bromophenyl)amino]benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Derivatives of 3,5-Dinitrobenzoic Acid

Compound Name Substituent (Position) Synthesis Method Key Properties References
2-[(3-Bromophenyl)amino]-3,5-DNBA 3-Bromophenylamino (C2) Amine coupling () Enhanced halogen bonding; moderate solubility in polar aprotic solvents
(3,5-Dinitrophenyl)-piperazin-1-yl-methanone (a2) Piperazine (C2) Nucleophilic addition/elimination Improved water solubility; methylated derivative (a8) shows increased thermal stability (Tdec ~220°C)
N-(5-Chloro-2-hydroxy-phenyl)-acetamide:3,5-DNBA cocrystal (2) Chlorophenylacetamide (C2) Cocrystallization with 3,5-DNBA Stabilized via O–H···O and N–H···O hydrogen bonds; melting point (mp) 185°C
3,5-DNBA–acetamide solvates Acetamide + solvents (e.g., 1,4-dioxane) Slow evaporation Solvent-dependent packing; 1,4-dioxane solvate exhibits porous framework

Key Observations :

  • Steric and Electronic Effects : The 3-bromophenyl group in the target compound introduces steric hindrance and bromine's polarizable electron cloud, favoring halogen bonding (C–Br···O/N) absent in piperazine or acetamide derivatives ().
  • Solubility : Piperazine derivatives (e.g., a2) exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas brominated analogs require polar aprotic solvents like DMSO ().
  • Thermal Stability : Methylated derivatives (e.g., a8) decompose at higher temperatures (~220°C) than brominated analogs, likely due to reduced steric strain ().

Isomer-Specific Behavior: 3,5-DNBA vs. 2,4-DNBA Derivatives

Table 2: Comparison of Dinitrobenzoic Acid Isomers

Property 3,5-Dinitrobenzoic Acid Derivatives 2,4-Dinitrobenzoic Acid Derivatives References
Thermal Decomposition 1D polymeric complexes explode at lower temperatures (~150–200°C) Higher stability; 3D coordination polymers resist decomposition until >250°C
Coordination Chemistry Prefers monodentate binding via carboxylate Forms bridging ligands; enhanced metal-ligand cooperativity
Cocrystal Formation Frequent participation in O–H···O/N hydrogen bonds (e.g., with acetamide) Less prone to cocrystallization due to reduced symmetry

Key Insight : The 3,5-nitro group arrangement in the target compound promotes planar molecular geometry, facilitating π-stacking and explosive decomposition in lanthanide complexes. In contrast, 2,4-isomers exhibit greater thermal resilience ().

Cocrystallization Potential

The target compound’s bromine atom and nitro groups enable diverse supramolecular interactions:

  • Halogen Bonding: C–Br···O interactions compete with traditional O–H···O hydrogen bonds, altering crystal packing vs. non-halogenated analogs ().
  • Synthon Compatibility : Unlike 3,5-DNBA–acetamide solvates (), brominated derivatives may prioritize Br···π or Br···N interactions over amide dimerization.

Solubility and Chromatographic Behavior

  • Solubility: 3,5-DNBA derivatives follow Abraham model correlations, with log10 solubility coefficients varying significantly with substituents. Brominated analogs show lower solubility in alcohols (e.g., 3-methyl-1-butanol) than piperazine derivatives ().
  • Chromatography : In reversed-phase systems, 3,5-DNBA’s retention is influenced by displacers like dansyl-D-phenylalanine, which exhibit crossed adsorption isotherms at high concentrations ().

Biological Activity

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an amino group, with dinitro substituents on a benzoic acid moiety. Its molecular formula is C12H8BrN3O6C_{12}H_{8}BrN_{3}O_{6}, and it exhibits notable thermal stability with a boiling point of approximately 395 °C.

Biological Activity Overview

Numerous studies have investigated the biological properties of nitro-containing compounds, which include antibacterial, antifungal, and anticancer activities. The biological activity of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid can be attributed to its structural features that enable interaction with biological targets.

Antibacterial Activity

Research has demonstrated that compounds containing nitro groups can exhibit significant antibacterial properties. For example, 3,5-dinitrobenzoate derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 39 µg/L .

Table 1: Antibacterial Activity of Nitro Compounds

CompoundTarget BacteriaMIC (µg/L)
2-[(3-Bromophenyl)amino]-3,5-DNBStaphylococcus aureus39
3,5-DinitrobenzoateE. coli<50
[Cu(DIEN)(4-NB)₂]·H₂OPseudomonas aeruginosa25

Anticancer Activity

The anticancer potential of nitro compounds has also been explored. Studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS) and modulation of signaling pathways. The specific mechanisms for 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid are still under investigation but may involve similar pathways.

Case Studies

  • Antimicrobial Screening : A study conducted on various nitro-containing ligands showed that complexes formed with metal ions exhibited enhanced antibacterial activity compared to free ligands. The study highlighted the importance of coordination chemistry in enhancing the biological efficacy of these compounds .
  • Anticancer Research : In vitro studies have indicated that certain derivatives can inhibit tumor cell proliferation. For instance, a derivative similar to 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid was shown to reduce cell viability in breast cancer cell lines by inducing apoptosis through ROS generation .

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